molecular formula C8H15NO B2473984 5-Azaspiro[3.4]octan-7-ylmethanol CAS No. 1823371-50-1

5-Azaspiro[3.4]octan-7-ylmethanol

Cat. No.: B2473984
CAS No.: 1823371-50-1
M. Wt: 141.214
InChI Key: PDZDFXXMGUFNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[3.4]octan-7-ylmethanol is a chemical compound with the molecular formula C8H15NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octan-7-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Subsequent functionalization steps introduce the hydroxymethyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octan-7-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Azaspiro[3.4]octan-7-ylmethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-7-ylmethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-2-azaspiro[3.4]octan-7-ylmethanol
  • 2,6-Diazaspiro[3.4]octan-7-one

Uniqueness

5-Azaspiro[3.4]octan-7-ylmethanol is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group.

Properties

IUPAC Name

5-azaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDFXXMGUFNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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